Cas no 1936400-35-9 (Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate)
Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1936400-35-9
- EN300-700107
- Ethyl6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
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- Inchi: 1S/C10H16O4/c1-4-12-8(11)7-10(14-7)5-9(2,3)13-6-10/h7H,4-6H2,1-3H3
- InChI Key: XNSWPMHIEXPUJX-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)C21COC(C)(C)C2
Computed Properties
- Exact Mass: 200.10485899g/mol
- Monoisotopic Mass: 200.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 48.1Ų
Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-700107-0.05g |
ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1936400-35-9 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
| Enamine | EN300-700107-0.1g |
ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1936400-35-9 | 95.0% | 0.1g |
$741.0 | 2025-03-12 | |
| Enamine | EN300-700107-0.25g |
ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1936400-35-9 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
| Enamine | EN300-700107-0.5g |
ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1936400-35-9 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
| Enamine | EN300-700107-1.0g |
ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1936400-35-9 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
| Enamine | EN300-700107-2.5g |
ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1936400-35-9 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
| Enamine | EN300-700107-5.0g |
ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1936400-35-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
| Enamine | EN300-700107-10.0g |
ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1936400-35-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 |
Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Comprehensive Overview of Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 1936400-35-9)
Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 1936400-35-9) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and material science. This spirocyclic compound features a unique molecular structure, combining a dioxaspiro core with an ethyl carboxylate functional group. Its CAS number 1936400-35-9 serves as a critical identifier for researchers and manufacturers seeking high-purity reagents for advanced applications.
The compound's spiro[2.4]heptane skeleton is particularly noteworthy, as it contributes to its stability and reactivity profile. In recent years, spirocyclic compounds have become a hot topic in pharmaceutical research due to their potential in drug discovery. Users frequently search for terms like "spirocyclic derivatives in medicine" or "applications of dioxaspiro compounds," reflecting growing interest in this chemical class. The ethyl ester moiety in this molecule further enhances its versatility, making it a valuable intermediate in organic synthesis.
From a synthetic perspective, Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate demonstrates excellent potential as a building block for more complex structures. Its CAS 1936400-35-9 specification ensures traceability and quality control in research settings. Current trends in green chemistry have led to increased searches for "sustainable synthesis of spiro compounds" and "eco-friendly esterification methods," areas where this compound may play a role due to its relatively mild reaction conditions.
The compound's 6,6-dimethyl substitution pattern contributes to its steric properties, influencing both its physical characteristics and chemical behavior. Analytical chemists often investigate "spectroscopic analysis of spirocyclic esters" or "NMR characterization of dioxaspiro systems," with this compound serving as an interesting case study. The 1,5-dioxaspiro moiety in particular has shown promise in materials science applications, correlating with popular search queries about "functional materials from cyclic ethers."
In the context of industrial applications, Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS 1936400-35-9) finds use as a specialty chemical intermediate. The combination of its spirocyclic framework and ester functionality makes it valuable for creating novel polymers and coatings. Recent search engine data shows growing interest in "high-performance polymer precursors" and "thermal-resistant materials chemistry," areas where this compound's unique structure may offer advantages.
Quality specifications for CAS 1936400-35-9 typically include purity assessments through techniques like HPLC and GC analysis. Researchers frequently look up "analytical methods for spiro compounds" and "purification of complex esters," underscoring the importance of rigorous quality control for such specialized chemicals. The compound's ethyl 2-carboxylate group also makes it relevant to studies in prodrug design and controlled release systems.
From a regulatory standpoint, proper handling and storage of Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate are essential considerations. While not classified as hazardous under standard protocols, appropriate laboratory practices should always be followed. The scientific community continues to explore "structure-activity relationships of spirocyclic molecules" and "new synthetic routes to functionalized esters," with this compound serving as an important reference material in such investigations.
Future research directions for CAS 1936400-35-9 may include exploration of its potential in asymmetric synthesis or as a chiral auxiliary. The compound's dioxaspiro[2.4]heptane core presents interesting possibilities for stereochemical control, aligning with current searches for "chiral building blocks in organic synthesis." As the demand for complex molecular architectures grows in both academic and industrial settings, compounds like this ethyl carboxylate derivative will likely see expanded applications and research interest.
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